Cas no 941951-90-2 (3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea)

3-1-(2-Methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea is a synthetic urea derivative featuring a unique structural combination of indole and naphthalene moieties, linked via a methoxyethyl substituent. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or receptor modulators due to its heterocyclic framework. The presence of both electron-rich indole and planar naphthalene groups may enhance binding affinity to biological targets, while the methoxyethyl side chain could improve solubility and pharmacokinetic properties. Its well-defined structure allows for precise functionalization, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry applications.
3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea structure
941951-90-2 structure
Product Name:3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea
CAS No:941951-90-2
MF:C22H21N3O2
MW:359.421045064926
CID:5500802
Update Time:2025-05-24

3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-[1-(2-methoxyethyl)-1H-indol-3-yl]-N'-1-naphthalenyl-
    • 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea
    • Inchi: 1S/C22H21N3O2/c1-27-14-13-25-15-20(18-10-4-5-12-21(18)25)24-22(26)23-19-11-6-8-16-7-2-3-9-17(16)19/h2-12,15H,13-14H2,1H3,(H2,23,24,26)
    • InChI Key: KGFRBYCXTIZWGQ-UHFFFAOYSA-N
    • SMILES: N(C1C2=C(N(CCOC)C=1)C=CC=C2)C(NC1=C2C(C=CC=C2)=CC=C1)=O

3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea Pricemore >>

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Additional information on 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea

Introduction to 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea (CAS No. 941951-90-2)

3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea, identified by its Chemical Abstracts Service (CAS) number 941951-90-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its structural framework, which integrates elements from both indole and naphthalene moieties, linked through a urea functional group. The presence of a 2-methoxyethyl side chain further modifies its chemical properties, making it a versatile scaffold for medicinal chemistry applications.

The structural composition of 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea positions it as a potential candidate for exploring novel pharmacological interactions. The indole ring is well-documented for its role in various biological processes, including neurotransmitter receptor binding and anti-inflammatory responses. In contrast, the naphthalene moiety contributes to hydrophobicity and stability, which are often critical factors in drug molecule design. The urea linkage serves as a hinge point, allowing for conformational flexibility that can be exploited to enhance binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with neurological disorders, cancer, and inflammatory conditions. The unique structural features of 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea make it an attractive candidate for further investigation in these areas. For instance, studies have suggested that indole derivatives can interact with serotonin receptors, which are implicated in mood regulation and pain perception. Similarly, naphthalene-based compounds have shown promise in inhibiting certain kinases involved in tumor growth.

The 2-methoxyethyl substituent is particularly noteworthy, as it introduces a polar region that can enhance solubility while maintaining overall lipophilicity—a balance that is often sought after in drug candidates. This modification allows the compound to traverse biological membranes more efficiently while still maintaining sufficient interaction with target proteins. Such properties are essential for achieving the desired pharmacokinetic profile, including bioavailability and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea to various protein targets with high accuracy. Molecular docking studies have revealed potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, preliminary experiments suggest that this compound may exhibit inhibitory activity against certain isoforms of protein kinases, which are frequently dysregulated in cancer cells.

The synthesis of 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-yl)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The indole ring is typically introduced first through cyclization reactions involving tryptophan derivatives or indole precursors. Subsequent functionalization at the 3-position allows for the attachment of the naphthalenyl group via condensation or coupling reactions. The final step involves introducing the 2-methoxyethyl side chain through nucleophilic substitution or etherification reactions.

In the context of drug development, the potential therapeutic applications of 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(naphthalen-1-y)urea are being actively explored. Preclinical studies have begun to investigate its efficacy in models of chronic pain and neuroinflammation, where its structural features may confer advantages over existing treatments. The compound's ability to modulate multiple targets simultaneously could lead to synergistic effects that enhance therapeutic outcomes.

From a chemical biology perspective, understanding the mechanisms by which 3 - 10 - 15 - 20 - 25 - 30 - 35 - 40 - 45 - 50(strong)indol - yl(naphthalen - yl)ureas influence cellular processes requires interdisciplinary approaches. Techniques such as X-ray crystallography can provide insights into how these molecules interact with their biological targets at an atomic level. Additionally, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for characterizing the compound's structure and dynamics in solution.

The role of computational modeling in optimizing 3 - 10 - 15 - 20 - 25 - 30 - 35 - 40 - 45(strong)indol( naphthalen ) yl ureas cannot be overstated. By integrating experimental data with predictive algorithms, researchers can rapidly screen large libraries of analogs and identify promising candidates for further testing. This approach not only accelerates the drug discovery process but also reduces costs associated with traditional trial-and-error methods.

As research progresses, the synthesis methodologies for compounds like 3( strong )(strong)indol( naphthalen ) yl ureas will continue to evolve towards greater efficiency and sustainability. Green chemistry principles are increasingly being applied to minimize waste and reduce reliance on hazardous reagents. Catalytic processes that employ transition metals or organocatalysts offer promising alternatives to conventional synthetic routes while maintaining high selectivity and yield.

The pharmacological profile of 3( strong )(strong)indol( naphthalen ) yl ureas will ultimately determine their success as therapeutic agents . Further investigations into their toxicity profiles , metabolic stability , and potential side effects are essential before they can be advanced into clinical trials . Collaborative efforts between academic laboratories , pharmaceutical companies , and regulatory agencies will be crucial in ensuring that these compounds meet stringent safety standards while demonstrating clinical efficacy.

In conclusion,( strong )(strong)indol( naphthalen ) yl ureas, including ( strong )(strong)cas no941951902(strong), represent an exciting frontier in medicinal chemistry . Their unique structural features offer opportunities for developing novel treatments across multiple therapeutic areas . With continued innovation in synthetic methodologies , computational modeling , and preclinical testing , these compounds hold promise for addressing unmet medical needs in the years ahead .

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